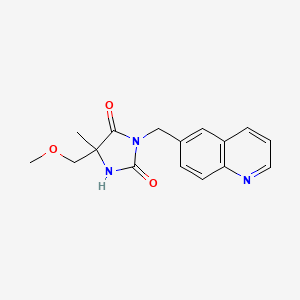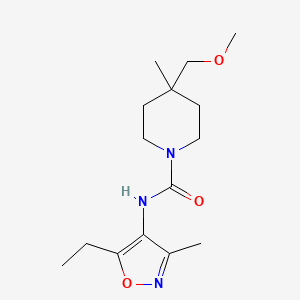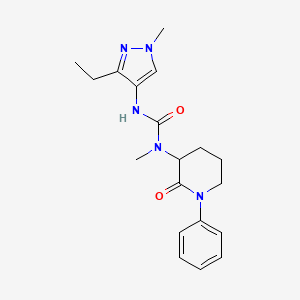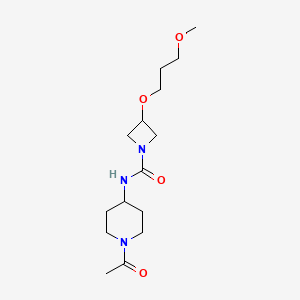
5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a quinoline moiety, an imidazolidine ring, and methoxymethyl and methyl substituents. Its distinct chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline group can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with an intermediate imidazolidine compound.
Methoxymethyl and Methyl Substitution: These groups can be added through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced imidazolidine derivatives.
Scientific Research Applications
5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
5-(Methoxymethyl)-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione: Lacks the methyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
5-(Methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione is unique due to the presence of both methoxymethyl and methyl groups, which can enhance its chemical stability, solubility, and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(methoxymethyl)-5-methyl-3-(quinolin-6-ylmethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(10-22-2)14(20)19(15(21)18-16)9-11-5-6-13-12(8-11)4-3-7-17-13/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHWXIOLPLCPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC3=C(C=C2)N=CC=C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one](/img/structure/B7058904.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7058912.png)
![Methyl 3-[2-[(2-methyl-1,2,4-triazol-3-yl)carbamoylamino]ethyl]benzoate](/img/structure/B7058926.png)

![2H-triazol-4-yl-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7058941.png)

![N-[3-(3-bromophenyl)propyl]-N'-(2-chloropyridin-3-yl)oxamide](/img/structure/B7058978.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate](/img/structure/B7058990.png)
![2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide](/img/structure/B7058993.png)
![2-Cyclohex-2-en-1-yl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]ethanone](/img/structure/B7059001.png)
![(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7059008.png)
![4-bromo-N-[1-(furan-2-yl)ethyl]-N-methyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B7059015.png)
![3-(5-Fluoro-2,4-dimethoxyphenyl)-1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7059023.png)
